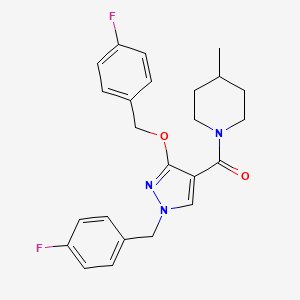

(1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(4-methylpiperidin-1-yl)methanone

Description

Properties

IUPAC Name |

[3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25F2N3O2/c1-17-10-12-28(13-11-17)24(30)22-15-29(14-18-2-6-20(25)7-3-18)27-23(22)31-16-19-4-8-21(26)9-5-19/h2-9,15,17H,10-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHVJEAIACOFEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(4-methylpiperidin-1-yl)methanone is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . The structure features a pyrazole ring substituted with fluorobenzyl groups and a piperidine moiety, which may influence its biological activity through specific interactions with biological targets.

Biological Activity Overview

Research indicates that pyrazole derivatives, including the compound , exhibit various biological activities:

- Anticancer Activity : Pyrazole derivatives have been synthesized and evaluated for their antiproliferative effects against cancer cell lines. For instance, a study on related pyrazole compounds demonstrated significant inhibition of prostate cancer cell lines (LNCaP and PC-3) with some derivatives showing IC50 values as low as 18 μM .

- Anti-inflammatory Effects : Pyrazoles are also recognized for their anti-inflammatory properties. They inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways .

- Antimicrobial Properties : Some studies have reported that pyrazole derivatives possess antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

The mechanisms through which pyrazole derivatives exert their effects can vary widely depending on their specific structural features. Notably:

- Androgen Receptor Antagonism : Certain pyrazole compounds have been identified as antagonists of the androgen receptor, leading to decreased proliferation in prostate cancer cells by downregulating prostate-specific antigen (PSA) .

- Tyrosinase Inhibition : Pyrazole derivatives have also shown promise as tyrosinase inhibitors, which are valuable in treating hyperpigmentation disorders. For example, a related compound demonstrated competitive inhibition of tyrosinase with an IC50 value significantly lower than standard inhibitors like kojic acid .

Case Studies

Several studies have highlighted the biological activity of pyrazole derivatives similar to the target compound:

- Antiproliferative Studies : A series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were tested against prostate cancer cell lines. One derivative exhibited an IC50 value of 18 μM, indicating strong antiproliferative activity and potential for further development .

- Tyrosinase Inhibition : Research on 4-(4-fluorobenzyl)piperazine derivatives showed significant inhibition of tyrosinase activity with low micromolar IC50 values. This suggests that modifications in the piperazine structure can enhance inhibitory potency against tyrosinase .

- General Pharmacological Activity : A review highlighted the broad spectrum of biological activities associated with pyrazole compounds, including anti-inflammatory and analgesic effects, which are crucial for drug development in various therapeutic areas .

Data Table

The following table summarizes key findings related to the biological activities of pyrazole derivatives:

| Activity Type | Compound Example | IC50 Value (μM) | Target/Mechanism |

|---|---|---|---|

| Antiproliferative | 3-(4-fluorophenyl)-1H-pyrazole | 18 | Prostate Cancer Cells (LNCaP) |

| Tyrosinase Inhibition | 4-(4-fluorobenzyl)piperazine | 0.18 | Tyrosinase |

| Anti-inflammatory | Various Pyrazoles | Varies | COX Inhibition |

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit specific cancer cell lines, particularly in the context of targeting tumor-associated macrophages. In studies, it was shown to modulate immune responses in tumor microenvironments, potentially leading to reduced tumor growth and enhanced apoptosis in cancer cells .

Neurological Applications

The structure of the compound suggests potential activity as a modulator of neurotransmitter systems. Pyrazole derivatives have been linked to the inhibition of certain receptors involved in neurological disorders. For instance, the compound may interact with G protein-coupled receptors, which play a crucial role in various neuropharmacological processes . This interaction could lead to developments in treatments for conditions such as anxiety and depression.

Calcium Channel Modulation

Another promising application of this compound is its potential as a T-type calcium channel blocker. Calcium channels are vital for various physiological processes, including muscle contraction and neurotransmitter release. The ability of this compound to selectively inhibit these channels may pave the way for new treatments for cardiovascular diseases and pain management .

Anti-inflammatory Properties

The compound's structural features suggest possible anti-inflammatory effects. Pyrazole derivatives are known to exhibit anti-inflammatory activity, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. Preliminary studies indicate that this compound may downregulate pro-inflammatory cytokines, contributing to its therapeutic profile .

Synthesis and Derivation

The synthesis of (1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(4-methylpiperidin-1-yl)methanone can be achieved through various synthetic routes involving multi-step reactions that include the formation of pyrazole rings and subsequent functionalization with piperidine moieties. The synthetic pathways are critical for optimizing yield and purity for biological evaluations .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is essential for enhancing the efficacy of this compound. SAR studies help identify which modifications improve biological activity or reduce toxicity, guiding future drug design efforts .

Clinical Trials and Efficacy Studies

Ongoing clinical trials are evaluating the efficacy of pyrazole derivatives similar to (1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(4-methylpiperidin-1-yl)methanone in treating specific cancers and neurological disorders. Early-phase trials have shown promise, indicating that these compounds can significantly impact patient outcomes when used alongside conventional therapies .

Comparative Studies with Existing Drugs

Comparative studies with existing medications have demonstrated that this compound may offer improved efficacy or reduced side effects compared to traditional treatments for certain conditions, particularly in oncology and neurology .

Comparison with Similar Compounds

Core Structural Features

The table below compares the target compound with structurally related analogs:

*Estimated based on substituent contributions.

Key Structural and Functional Differences

Substituent Effects on Lipophilicity :

- The target compound’s dual 4-fluorobenzyl groups contribute to higher lipophilicity compared to the piperazine-based analog in , which has a more polar piperazine ring .

- The trifluoromethyl group in ’s carboxamide derivative increases metabolic stability but reduces aqueous solubility compared to the target’s methylpiperidine group .

Thiazole-containing analogs () may exhibit distinct binding profiles due to aromatic heterocycle-mediated π-π stacking .

Synthetic Accessibility :

Pharmacological and Biochemical Implications

- Receptor Binding : The 4-methylpiperidine moiety in the target compound could act as a hydrogen-bond acceptor, similar to piperazine in , but with reduced polarity .

- Metabolic Stability: Fluorine atoms in the target compound may slow oxidative metabolism compared to non-fluorinated analogs, as seen in ’s trifluoromethyl group .

- Crystallographic Data: Structural analogs like ’s pyrazole-piperidinone derivative have been resolved via X-ray crystallography using SHELXL (), suggesting reliable conformational data for the target compound if similarly analyzed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.